2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a benzyl group, a dichlorophenyl group, and an imidazole ring, which are linked through a thioether and an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzyl and Dichlorophenyl Groups: The benzyl and dichlorophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with methylamine to form the acetamide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions, yielding the corresponding amine and carboxylic acid.
Scientific Research Applications
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its activity.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can be compared with other imidazole derivatives, such as:
1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2-thiol: This compound shares a similar core structure but lacks the acetamide moiety.
2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetamide: This compound is similar but does not have the N-methyl group.
1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2-carboxamide: This compound has a carboxamide group instead of the thioether linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-22-18(25)12-26-19-23-10-17(14-7-8-15(20)16(21)9-14)24(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJJSOITBJPDMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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